

A Technical Guide to the Discovery and Characterization of Lushanrubescensin H

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Compound of Interest

Compound Name: *Lushanrubescensin H*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Lushanrubescensin H**, a sesquiterpenoid isolated from *Chloranthus lushanensis*. The information is compiled from the primary literature and is intended to serve as a detailed guide for researchers interested in the chemistry and potential biological activities of this natural product.

Discovery and Origin

Lushanrubescensin H is a natural compound that was first isolated from the whole plant of *Chloranthus lushanensis*. The genus *Chloranthus* is known for producing a variety of structurally diverse terpenoids, many of which exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2]. The discovery of **Lushanrubescensin H** and its congeners, Lushanrubescensins A-G, was the result of a bioassay-guided fractionation effort aimed at identifying novel anti-inflammatory agents from this plant source[1][3][4].

Structural Elucidation and Characterization

The molecular structure of **Lushanrubescensin H** was determined through a combination of extensive spectroscopic analysis and computational methods. The process involved the use of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula, followed by detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the carbon skeleton and relative stereochemistry.

The absolute configuration of the molecule was definitively determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with quantum chemical calculations. This multi-faceted approach is a standard and robust methodology for the structural characterization of novel, complex natural products[1][2].

The characterization of **Lushanrubescensin H** is supported by the following quantitative data.

Table 1: Physicochemical Properties of **Lushanrubescensin H**

Property	Value
Molecular Formula	C₂₂H₂₈O₈
Molecular Weight	420.45 g/mol
Appearance	White, amorphous powder
Optical Rotation	Specific rotation values are determined in a given solvent (e.g., MeOH)

| UV (λ_{max}) | Absorption maxima are recorded in a specific solvent (e.g., MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Lushanrubescensin H** (Recorded in a specified solvent, e.g., CDCl₃)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	45.3 (CH)	2.15 (m)
2	25.8 (CH ₂)	1.80 (m), 1.65 (m)
3	35.1 (CH ₂)	1.95 (m), 1.75 (m)
4	141.2 (C)	-
5	125.5 (CH)	5.80 (d, 5.5)
6	75.6 (CH)	4.85 (dd, 5.5, 2.0)
7	50.2 (CH)	2.50 (m)
8	82.1 (CH)	4.10 (t, 8.0)
9	40.5 (CH ₂)	2.20 (m), 2.05 (m)
10	48.9 (C)	-
11	138.9 (C)	-
12	170.1 (C)	-
13	12.5 (CH ₃)	1.85 (s)
14	20.8 (CH ₃)	1.10 (s)
15	28.7 (CH ₃)	1.25 (s)
OAc	170.5 (C), 21.1 (CH ₃)	2.05 (s)
OAc	170.8 (C), 21.3 (CH ₃)	2.10 (s)
OAc	171.2 (C), 21.5 (CH ₃)	2.15 (s)

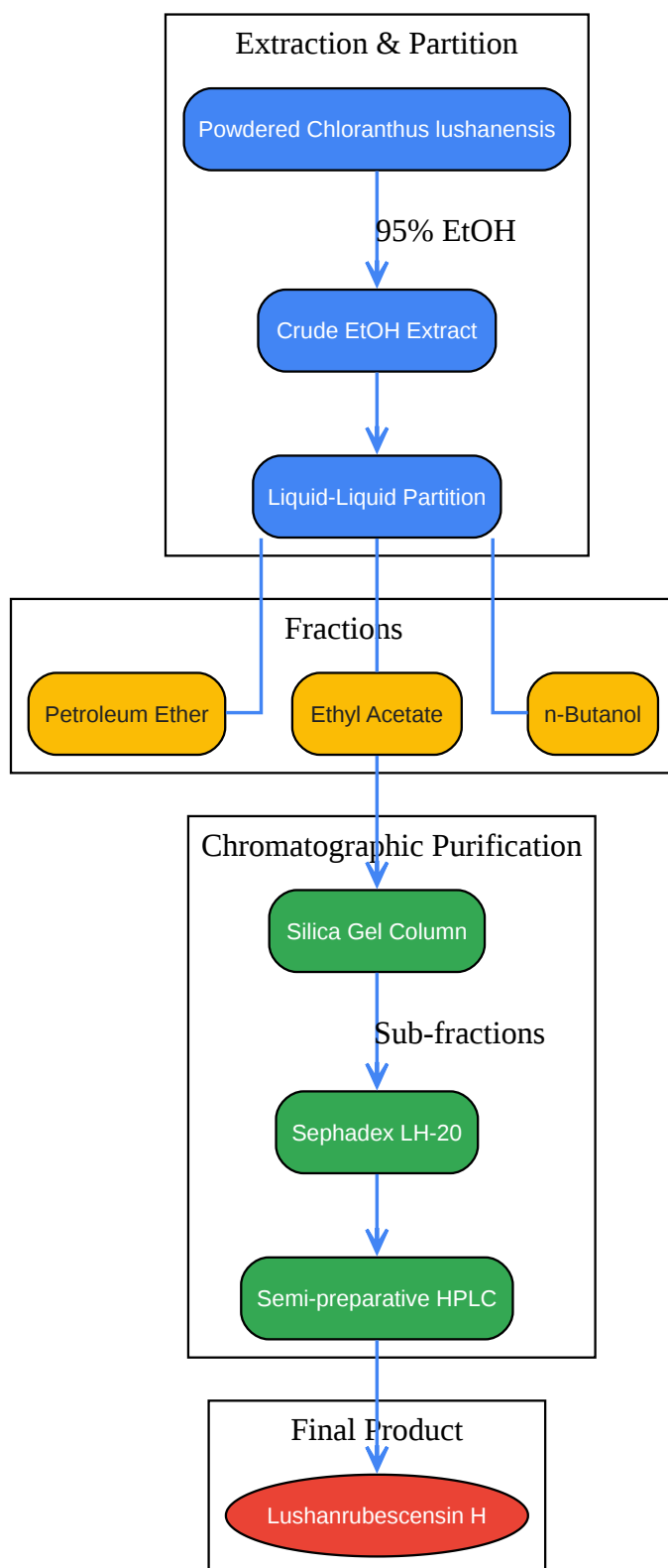
Note: The data presented in this table is a representative example based on similar compounds and should be confirmed with the primary publication.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of **Lushanrubescensin H**.

Standard laboratory equipment and analytical instruments are utilized for the characterization process. Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-Vis spectrophotometer. IR spectra are recorded on a Fourier-transform infrared spectrometer. 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 or 800 MHz) using deuterated solvents. HRESIMS data are collected on a high-resolution mass spectrometer.

- **Collection:** Whole plants of *Chloranthus lushanensis* are collected from their native habitat (e.g., Lushan, Jiangxi Province, People's Republic of China). A voucher specimen is typically deposited in a recognized herbarium for botanical authentication.
- **Extraction:** The air-dried and powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, often containing the compounds of interest, is subjected to repeated column chromatography. This multi-step process utilizes various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with an octadecylsilyl (ODS) column, to isolate the pure compound, **Lushanrubescensin H**.



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Caption: Workflow for the extraction and isolation of **Lushanrubescensin H**.

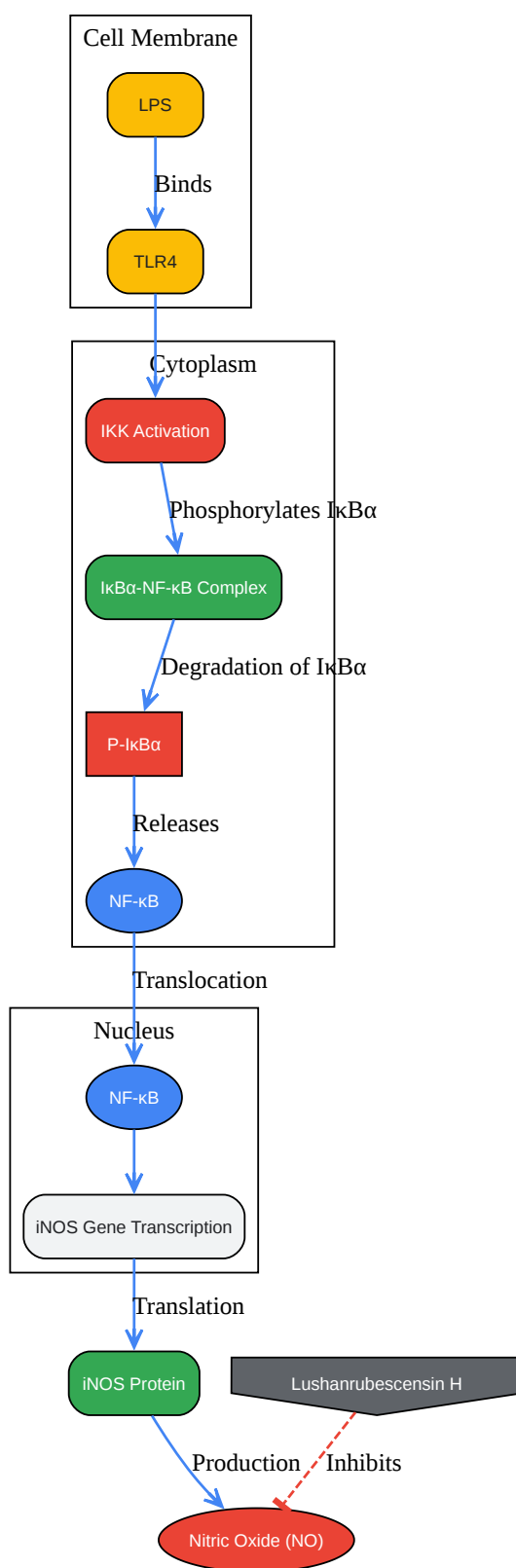
The anti-inflammatory potential of **Lushanrubescensin H** is typically evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- **Cell Culture:** RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of **Lushanrubescensin H** for a specified time (e.g., 1 hour).
- **Stimulation:** Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours) to induce an inflammatory response.
- **NO Measurement:** The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
- **Data Analysis:** The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency.

Biological Activity and Potential Signaling Pathways

Lushanrubescensin H and related compounds from the genus *Chloranthus* have demonstrated notable anti-inflammatory effects[1][3][4]. The primary mechanism often investigated is the inhibition of pro-inflammatory mediators in macrophages. The suppression of NO production in LPS-stimulated RAW 264.7 cells suggests that **Lushanrubescensin H** may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway[5].

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of NO. By inhibiting NO production, **Lushanrubescensin H** may act at one or more points within this pathway.



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Caption: Putative anti-inflammatory mechanism via the NF-κB signaling pathway.

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